molecular formula C8H5FO2 B1390196 4-Fluorobenzofuran-3(2H)-one CAS No. 911826-36-3

4-Fluorobenzofuran-3(2H)-one

Cat. No. B1390196
M. Wt: 152.12 g/mol
InChI Key: XNMLJZYMKUNKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 4-Fluorobenzofuran-3(2H)-one are not available, there are methods for synthesizing similar compounds. For instance, a methodology for the synthesis of various C-3 selenylated benzo[b]furan derivatives was developed through the intramolecular cyclization of alkynes promoted with diselenides via electrooxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzofuran-3(2H)-one are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Vibrational Properties : A study by Saeed et al. (2011) focused on the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. This research highlights the synthesis process, structural, and conformational properties of these compounds, revealing insights into their potential applications in material science and pharmaceuticals.

Biochemical Applications

  • Anaerobic Transformation Study : Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols including 4-fluorophenol as analogues. Their study, as detailed in Biochemical and Biophysical Research Communications, provides valuable insights into biochemical pathways and environmental degradation processes.

Fluorescence and Optical Properties

  • Luminescent Properties of Lanthanide Complexes : The impact of 4-halogenobenzoate ligands, including 4-fluorobenzoate, on the luminescent and structural properties of lanthanide complexes was studied by Monteiro et al. (2015). Their findings contribute to the understanding of how these ligands affect the physical chemistry and luminescence of such complexes, which can be applied in material science and sensor technology.

Chemical Reactivity and Applications

  • Diels–Alder Reactions : Hajduch et al. (2007) investigated the reactivity and stereoselectivity in Diels–Alder reactions of fluorinated furan-2(5H)-ones, including 3-Fluorofuran-2(5H)-one. Their research, published in the European Journal of Organic Chemistry, provides critical insights into the chemical behavior of these compounds, which is fundamental in synthetic organic chemistry.

Antitumor Properties

  • Synthesis and Antiproliferative Activity : Kumar, Mohana, and Mallesha (2013) in the Journal of Fluorine Chemistry discussed the synthesis and antiproliferative activity of fluorinated Schiff bases derived from 1,2,4-triazoles, demonstrating the potential of these compounds in cancer research.

Safety And Hazards

The safety and hazards associated with 4-Fluorobenzofuran-3(2H)-one are not explicitly mentioned in the search results .

Future Directions

The future directions for the study and application of 4-Fluorobenzofuran-3(2H)-one are not explicitly mentioned in the search results .

properties

IUPAC Name

4-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLJZYMKUNKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669365
Record name 4-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzofuran-3(2H)-one

CAS RN

911826-36-3
Record name 4-Fluoro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911826-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 3
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 4
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 5
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzofuran-3(2H)-one

Citations

For This Compound
2
Citations
R Haudecoeur - 2011 - theses.fr
Les aurones, qui constituent une sous-classe des flavonoïdes, présentent un profil pharmacologique et un spectre d'activités biologiques prometteurs. Au cours de ce travail, nous …
Number of citations: 7 www.theses.fr
M RÉGLIER, PH GALONS, PP DALLEMAGNE… - 2011 - researchgate.net
L’extraction des aurones identifiées dans la nature ne peut représenter une solution viable pour l’utilisation ultérieure de ces molécules, pour deux raisons. Premièrement, les aurones …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.